3-(4-Methylphenoxy)propane-1-sulfonyl chloride CAS number
3-(4-Methylphenoxy)propane-1-sulfonyl chloride CAS number
An In-depth Technical Guide to 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenoxy)propane-1-sulfonyl chloride, bearing the CAS number 1018548-82-7, is a bifunctional molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its structure, which combines a reactive sulfonyl chloride moiety and a p-methylphenoxy group, makes it a versatile building block for the synthesis of a variety of complex molecules, particularly sulfonamides, which are a cornerstone in drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on its role in the development of novel therapeutics.
Introduction
The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. The sulfonamide functional group is a key pharmacophore found in a multitude of clinically approved drugs, including antibiotics, diuretics, and antiviral agents. The 3-(4-methylphenoxy)propane-1-sulfonyl chloride molecule offers a unique scaffold that allows for the introduction of a flexible three-carbon linker and a substituted aromatic ring, providing a modular approach to the design of new chemical entities with tailored pharmacological profiles.
This technical guide will delve into the synthetic pathways for obtaining 3-(4-Methylphenoxy)propane-1-sulfonyl chloride, detail its key physicochemical properties, and explore its applications as a strategic intermediate in drug discovery and development.
Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
The synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride can be logically approached in a two-step sequence, starting from readily available commercial reagents. The overall synthetic strategy involves the formation of an aryl ether followed by the introduction and conversion of a sulfur-containing functional group to the desired sulfonyl chloride.
Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methylbenzene
The first step involves the formation of the aryl ether linkage via a classic Williamson ether synthesis. This reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.
-
Reaction Scheme: p-Cresol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with an excess of 1,3-dibromopropane to yield the desired 1-(3-bromopropoxy)-4-methylbenzene.
Caption: Williamson Ether Synthesis of the Intermediate.
Step 2: Conversion to 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
The second step involves the conversion of the terminal bromide of the intermediate to the sulfonyl chloride. This can be achieved through a two-reaction sequence: first, formation of a thioacetate, followed by oxidative chlorination.
-
Reaction Scheme:
-
Thioacetate Formation: 1-(3-Bromopropoxy)-4-methylbenzene is reacted with potassium thioacetate to introduce the sulfur atom.
-
Oxidative Chlorination: The resulting thioacetate is then subjected to oxidative chlorination using a reagent such as N-chlorosuccinimide (NCS) in the presence of an acid and a chlorine source, or by bubbling chlorine gas through the reaction mixture in an aqueous acidic medium. This process oxidizes the sulfur species and introduces the chlorine atom to form the final sulfonyl chloride product.
-
Caption: Conversion to the Final Sulfonyl Chloride.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 3-(4-Methylphenoxy)propane-1-sulfonyl chloride is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information |
| CAS Number | 1018548-82-7 |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 252.72 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles and is sensitive to moisture. |
| ¹H NMR | Expected signals would include aromatic protons of the p-methylphenyl group, a singlet for the methyl group, and three distinct methylene proton signals for the propyl chain. |
| ¹³C NMR | Expected signals would correspond to the aromatic carbons, the methyl carbon, and the three methylene carbons of the propyl chain, with the carbon adjacent to the sulfonyl chloride group being significantly downfield. |
| IR Spectroscopy | Characteristic strong absorptions are expected for the S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹). |
Detailed Experimental Protocol: Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds.
Materials and Reagents:
-
p-Cresol
-
1,3-Dibromopropane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Potassium thioacetate
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methylbenzene
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-bromopropoxy)-4-methylbenzene as a colorless oil.
Step 2: Synthesis of 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
-
Dissolve 1-(3-bromopropoxy)-4-methylbenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate (1.2 eq) and stir the mixture at room temperature for 4-6 hours.
-
Upon completion of the thioacetate formation (monitored by TLC), cool the reaction mixture in an ice-water bath.
-
In a separate flask, prepare a solution of N-chlorosuccinimide (3.0 eq) in a mixture of acetic acid and water.
-
Slowly add the NCS solution to the cooled reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-methylphenoxy)propane-1-sulfonyl chloride.
-
The product can be further purified by column chromatography if necessary, though it may be used directly in subsequent reactions due to its reactivity.
Applications in Drug Discovery
The primary application of 3-(4-methylphenoxy)propane-1-sulfonyl chloride in drug discovery lies in its use as a scaffold for the synthesis of novel sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse range of primary and secondary amines, including those found on complex molecular fragments or as part of a combinatorial library.
Caption: Role in the Synthesis of Therapeutic Agents.
The p-methylphenoxypropane moiety can contribute to the overall pharmacokinetic and pharmacodynamic properties of the final compound. The ether linkage provides metabolic stability, while the aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. The methyl group offers a point for potential metabolic oxidation or can influence the electronic properties of the aromatic ring.
Safety and Handling
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is expected to be a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is likely to be moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
3-(4-Methylphenoxy)propane-1-sulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is achievable through established chemical transformations. The ability to readily form sulfonamides with a diverse range of amines makes it a powerful tool for the construction of compound libraries for high-throughput screening and for the rational design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such versatile synthetic intermediates is poised to increase.
References
-
General Synthesis of Aryl Ethers
- Title: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction
- Source: ACS Public
-
URL: [Link]
- Synthesis of Sulfonyl Chlorides: Title: An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides Source: BenchChem
- Reactivity of Sulfonyl Chlorides: Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: BenchChem
-
Williamson Ether Synthesis
- Title: Ch24: ArOH to ArOR
- Source: University of Calgary
-
URL: [Link]
-
Oxidative Chlorination Methods
- Title: Sulfonyl chloride synthesis by chlorosulfon
- Source: Organic Chemistry Portal
-
URL: [Link]
